1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and nitro group, and a fused pyrrolo[2,3-C]pyridine ring system. The presence of these functional groups and the fused ring system imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step synthetic routes. One common method involves the initial preparation of the pyridine derivative through nitration and methylation reactions. The nitro group is introduced via nitration of the pyridine ring, followed by methylation to add the methyl group. The pyrrolo[2,3-C]pyridine ring system is then fused to the pyridine ring through cyclization reactions. Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and hydrazine hydrate. Major products formed from these reactions include amino derivatives and various cyclized products.
Scientific Research Applications
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity . These interactions can lead to various effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds, such as:
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound also contains a nitropyridine moiety and exhibits similar biological activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound shares the nitropyridine structure and has been studied for its kinase inhibitory activity.
The uniqueness of this compound lies in its fused pyrrolo[2,3-C]pyridine ring system, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C13H10N4O2 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(4-methyl-5-nitropyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H10N4O2/c1-9-6-13(15-8-11(9)17(18)19)16-5-3-10-2-4-14-7-12(10)16/h2-8H,1H3 |
InChI Key |
DYPMDPSZLVWFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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